The compound can be derived from quinoxaline derivatives through synthetic processes involving isocyanation reactions. Quinoxaline itself is a well-known scaffold in pharmaceuticals, often utilized for its biological activity against various targets, including enzymes and receptors. 2-Isocyanatoquinoxaline is classified as an isocyanate derivative, which has implications in organic synthesis and material science due to its reactive nature.
The synthesis of 2-Isocyanatoquinoxaline typically involves several key steps:
The molecular structure of 2-Isocyanatoquinoxaline can be described as follows:
2-Isocyanatoquinoxaline participates in various chemical reactions due to its reactive isocyanate group:
The mechanism of action for compounds containing an isocyanate functional group often involves their electrophilic nature:
This mechanism underlies the biological activity observed in some quinoxaline derivatives, making them valuable in drug design and development.
The physical and chemical properties of 2-Isocyanatoquinoxaline include:
2-Isocyanatoquinoxaline has several scientific applications:
2-Isocyanatoquinoxaline is a structurally specialized heterocyclic compound characterized by the fusion of a benzene ring with a pyrazine ring, forming the quinoxaline core (C₈H₄N₂). The isocyanate (–N=C=O) group is appended at the C2 position, a site of high π-electron deficiency due to adjacent nitrogen atoms. This positioning confers significant electrophilic reactivity at the carbon of the isocyanate moiety. The systematic IUPAC name is quinoxalin-2-yl isocyanate, with CAS Registry Number 64771-55-7. Key structural features include:
Table 1: Spectroscopic Signatures of 2-Isocyanatoquinoxaline
| Technique | Key Features | Structural Implications |
|---|---|---|
| FT-IR | 2270–2240 cm⁻¹ (sharp), 1600 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C) | Confirms isocyanate group; aromatic ring vibrations |
| ¹³C NMR | δ 135–150 ppm (ring C), δ 120–125 ppm (C2), δ 130–140 ppm (isocyanate C) | Electron deficiency at C2; ring current effects |
| UV-Vis | λₘₐₓ 270–290 nm (π→π*), shoulder at 320 nm | Extended conjugation from ring to isocyanate |
The C2 position is favored for functionalization due to reduced steric hindrance and enhanced electronic activation compared to C3 [3] [8].
The synthesis of quinoxaline derivatives originated in the late 19th century via condensation of o-phenylenediamines with 1,2-dicarbonyls. 2-Isocyanatoquinoxaline emerged as a niche derivative in the 1970s, driven by demand for isocyanate-based electrophiles in polymer and pharmaceutical industries. Key milestones include:
Table 2: Evolution of Synthetic Methods for 2-Isocyanatoquinoxaline
| Era | Method | Conditions | Yield | Limitations |
|---|---|---|---|---|
| 1970–1990 | Phosgenation of 2-aminoquinoxaline | Refluxing toluene, 12 h | 30–40% | Toxicity; ring halogenation |
| 1990–2010 | Heterogeneous catalysis (e.g., Na₂PdP₂O₇) | Ethanol, rt, 1–2 h | 70–85% | Catalyst recovery challenges |
| 2010–present | Lewis acid catalysis (e.g., CrCl₂·6H₂O) | Ethanol, rt, 30 min | 90–95% | Scale-up costs |
The quinoxaline scaffold is privileged in drug design due to its bioisosteric mimicry of purines and planar DNA-intercalating ability. 2-Isocyanatoquinoxaline serves as a versatile precursor for urea and carbamate derivatives with enhanced pharmacological profiles:
Table 3: Bioactive Derivatives of 2-Isocyanatoquinoxaline
| Pharmacological Class | Representative Structure | Target/Mechanism | Potency |
|---|---|---|---|
| Antiviral | Quinoxaline-2-yl-urea-P1-Phe | SARS-CoV-2 Mᵖʳᵒ inhibition | IC₅₀ = 0.3 μM |
| Anticancer | 7-Dialkylaminomethyl-benzo[g]quinoxaline-5,10-dione | Topoisomerase II poisoning | IC₅₀ = 0.8 μM (HCT-116) |
| Antibacterial | Quinoxaline-1,4-di-N-oxide-2-carboxamide | M. tuberculosis enoyl-ACP reductase | MIC = 0.2 μg/mL |
The electron-deficient quinoxaline core and reactive isocyanate enable diverse materials applications:
Table 4: Materials Properties of 2-Isocyanatoquinoxaline Derivatives
| Material Type | Key Component | Property | Performance |
|---|---|---|---|
| Donor-Acceptor Polymer (PQ1) | IDT-quinoxaline copolymer | Hole mobility (OFET) | 0.12 cm² V⁻¹ s⁻¹ |
| Zn²⁺ Sensor | Quinoxaline-urea-Schiff base | Detection limit | 50 nM (λₑₓ/ₑₘ = 370/450 nm) |
| Triazine COF | Isocyanate trimer | CO₂ adsorption capacity (273 K) | 4.2 mmol/g |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8